molecular formula C17H15BrO3 B5302724 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one

3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one

Cat. No. B5302724
M. Wt: 347.2 g/mol
InChI Key: HXQWROMIASGFHI-SOFGYWHQSA-N
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Description

3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one, also known as BMK, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has been shown to induce apoptosis, or programmed cell death, through the activation of caspases and the inhibition of NF-κB signaling. 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and cell signaling pathways. In cancer cells, 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has been shown to induce the expression of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins. 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has also been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell proliferation and survival.

Advantages and Limitations for Lab Experiments

3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has several advantages in lab experiments, including its ease of synthesis, low cost, and potential applications in various fields. However, 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one also has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several potential future directions for the study of 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one, including the development of new 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one-based anticancer agents, the synthesis of novel 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one derivatives with improved solubility and bioactivity, and the investigation of 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one's potential applications in material science and nanotechnology. Additionally, further studies are needed to elucidate the mechanism of action of 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one and its potential side effects in vivo.
Conclusion
In conclusion, 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one involves the Knoevenagel condensation reaction, and it has been extensively studied for its potential applications in medicinal chemistry, organic synthesis, and material science. The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one involves the inhibition of various enzymes and signaling pathways, and it has been shown to have various biochemical and physiological effects. 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has several advantages in lab experiments, but it also has some limitations. There are several potential future directions for the study of 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one, including the development of new 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one-based anticancer agents and the investigation of 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one's potential applications in material science and nanotechnology.

Synthesis Methods

3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one can be synthesized using various methods, including the Knoevenagel condensation reaction, which involves the reaction of 5-bromo-2-methoxybenzaldehyde and 3-methoxyacetophenone with malononitrile in the presence of a base. The reaction results in the formation of 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one as a yellow crystalline solid.

Scientific Research Applications

3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has been investigated for its potential use as an anticancer agent, with promising results in vitro. 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has also been studied for its antibacterial and antifungal activities, with potential applications in the development of new antibiotics.
In organic synthesis, 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has been used as a starting material for the synthesis of various compounds, including chalcones, flavones, and pyrazoles. 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has also been used as a key intermediate in the synthesis of natural products, such as curcumin.
In material science, 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has been investigated for its potential use as a building block for the synthesis of functional materials, such as metal-organic frameworks and polymers.

properties

IUPAC Name

(E)-3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO3/c1-20-15-5-3-4-12(11-15)16(19)8-6-13-10-14(18)7-9-17(13)21-2/h3-11H,1-2H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQWROMIASGFHI-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

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